(4-Sulfamoylphenyl)urea
Overview
Description
(4-Sulfamoylphenyl)urea is a useful research compound. Its molecular formula is C7H9N3O3S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406058. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Applications in Material Science
(4-Sulfamoylphenyl)urea has been utilized in material science, particularly in the development of self-healing materials. A study demonstrated its use as a dynamic crosslinker in the design of self-healing poly(urea–urethane) elastomers. These elastomers exhibited quantitative healing efficiency at room temperature without any catalyst or external intervention, highlighting the potential of this compound in creating advanced materials with self-repairing capabilities (Rekondo et al., 2014).
2. Utility in Synthesis Techniques
This compound has been involved in the development of synthesis techniques, as seen in the mechanochemistry synthesis of sulfonyl-(thio)ureas. Mechanochemistry, involving physical processes like grinding, has been used to synthesize various sulfonyl-(thio)urea compounds, including pharmaceutical drugs like tolbutamide and glibenclamide (Tan et al., 2014).
3. Role in Inhibition Studies
This compound derivatives have been studied for their inhibitory properties against enzymes like acetylcholinesterase and carbonic anhydrase. These derivatives have shown significant inhibitory effects, suggesting potential applications in therapeutic areas (Özgeriş et al., 2016).
4. Application in Catalysis
The compound's derivatives have been explored for their use in catalysis. For instance, Pd(II)-catalyzed allylic C-H amination using cyclic ureas demonstrates its potential in organic synthesis and catalyst development (Nishikawa et al., 2015).
5. Potential in Green Chemistry
Novel biological-based nano organo solid acids with urea moiety have been synthesized for applications in green chemistry. These acids exhibit potential industrial applications, showcasing the versatility of this compound in environmentally friendly chemical processes (Zolfigol et al., 2015).
6. Biochemical Analysis Applications
This compound has been used in the development of methods for the determination of urea in biological materials. This showcases its application in biochemical analysis and diagnostics (Rahmatullah & Boyde, 1980).
7. Pharmaceutical Research
The compound's derivatives have been investigated in pharmaceutical research for their potential in creating new therapeutic agents, especially in anticancer and antiviral applications. Studies have explored its derivatives for inhibitory effects against HIV-1 protease and cancer cell lines (Özgeriş et al., 2017), (Hulten et al., 1997).
Mechanism of Action
Target of Action
The primary target of (4-Sulfamoylphenyl)urea is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity
Safety and Hazards
Future Directions
“(4-Sulfamoylphenyl)urea” has potential applications in various fields of research and industry. A series of new urea derivatives, containing aryl moieties as potential antimicrobial agents, were designed, synthesized, and characterized . These molecules exhibited promising growth inhibition against Acinetobacter baumannii .
Properties
IUPAC Name |
(4-sulfamoylphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-7(11)10-5-1-3-6(4-2-5)14(9,12)13/h1-4H,(H3,8,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCCNJYJZOFXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324222 | |
Record name | Benzenesulfonamide, 4-[(aminocarbonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5657-41-0 | |
Record name | NSC406058 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-[(aminocarbonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.